molecular formula C11H12N2 B2833602 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 91349-99-4

3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B2833602
CAS No.: 91349-99-4
M. Wt: 172.231
InChI Key: CXGCFHFJFPWUCN-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 91349-99-4) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features both a pyridine and a 2,5-dimethylpyrrole moiety in its structure, with a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . This compound serves as a versatile synthetic intermediate and protected precursor for aminopyridine functionalities. Its primary research value lies in the synthesis of novel therapeutic agents, particularly as a key building block in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Such inhibitors are investigated for their potential in addressing neurodegenerative disorders, including Alzheimer's and Parkinson's disease . The compound's mechanism of action is derived from its role as a structural component in larger bioactive molecules, which are designed to bind enzyme active sites and mimic natural substrate interactions, thereby modulating biological pathways . As part of the broader class of heterocycles, pyrrole and pyridine derivatives are renowned for their diverse pharmacological properties, including documented anticancer and immunomodulatory potential in related structural analogs . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGCFHFJFPWUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with 3-aminobenzonitrile under acidic conditions to form the pyrrole ring . Another approach involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine serves as a valuable building block in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyrrole Derivative 1Staphylococcus aureus3.12
Pyrrole Derivative 2Escherichia coli12.5

These findings suggest that the compound may be developed into new antimicrobial agents, particularly against resistant strains of bacteria .

Monoclonal Antibody Production

Another promising application is in enhancing monoclonal antibody production. A study identified that certain derivatives of pyrrole increased the productivity of recombinant Chinese hamster ovary cells used in monoclonal antibody production. The compound was found to suppress cell growth while enhancing glucose uptake and ATP levels during production processes .

Materials Science Applications

This compound is also explored in materials science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties imparted by the pyridine and pyrrole rings make this compound a candidate for use in organic light-emitting diodes. Its ability to form stable thin films and exhibit desirable photophysical properties positions it as a potential material for next-generation display technologies .

Chemical Biology Applications

In chemical biology, this compound can act as a molecular probe to study biological processes at the cellular level.

Case Studies

Several case studies highlight the versatility of this compound:

  • Antibacterial Screening : A series of derivatives were synthesized and tested against common bacterial pathogens, revealing promising MIC values that suggest potential for further development into therapeutic agents.
  • Monoclonal Antibody Enhancement : Research demonstrated that introducing specific structural modifications to the base compound could significantly enhance antibody yields in cell cultures, showcasing its utility in biopharmaceutical applications.
  • OLED Development : Experimental devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials, paving the way for commercial applications in electronics.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it can inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues
Compound Name Structure Modifications Molecular Formula Key Data/Applications Reference
3-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine Pyrrole linked via methylene bridge to pyridine C₁₂H₁₄N₂ MW 186.25; used in ligand synthesis
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (19) Pyrrole replaced with pyrazole; propanamide chain C₁₅H₁₈N₄O₃S 13C-NMR: CH3 (10.91 ppm), pyrrole carbons (102.84–126.69 ppm)
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Pyrrole fused with naphthyridine; CF3 substituent C₁₀H₁₀F₃N₂ Intermediate in antiviral agents
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Pyrrole replaced with dichloropyridine; propargyl alcohol C₈H₅Cl₂NO MW 202.04; halogenated analogue for solubility tuning

Key Observations :

  • Electronic Effects : The dimethylpyrrole group in the target compound enhances electron density at the pyridine 3-position, contrasting with electron-withdrawing groups (e.g., Cl in , CF₃ in ).
  • Steric Influence : Substituents like the methylene bridge in reduce steric hindrance compared to the direct pyrrole-pyridine linkage.
Physicochemical Properties
  • HRMS : The target compound ([M+H]⁺: 212.1189) has a lower mass than analogues like (MW 371.46) due to simpler substituents .
  • Solubility : The dimethylpyrrole group improves lipid solubility compared to polar derivatives (e.g., sulfonamide in ).

Biological Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a pyrrole moiety. The presence of the dimethyl groups on the pyrrole enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study focused on a related compound demonstrated an IC50 value of 25.93 µg/mL against K562 myeloid leukemia cells, indicating strong antiproliferative effects without significant cytotoxicity towards non-cancerous cells . The compound was also shown to modulate cytokine expression, enhancing IL4, IL6, IL10, while downregulating INFγ .

Antimicrobial Properties

The compound has displayed promising antimicrobial activity. A series of derivatives were synthesized and tested against various bacterial strains, revealing strong antibacterial and antitubercular properties. Notably, some compounds showed effective inhibition of dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase enzymes, which are critical targets for antibacterial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Cytokine Modulation : The ability to modulate cytokine levels indicates potential immunomodulatory effects, which can be beneficial in cancer therapy.
  • Cellular Uptake Enhancement : Some studies suggest that these compounds enhance glucose uptake in cells, which may contribute to their efficacy in monoclonal antibody production .

Study on Monoclonal Antibody Production

A significant study investigated the impact of a related compound on monoclonal antibody production in CHO cells. The presence of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide led to a 1.5-fold increase in mAb concentration compared to control conditions while maintaining cell viability . This highlights the potential for these compounds in biopharmaceutical applications.

Antitubercular Activity Assessment

Another study focused on the antitubercular potential of derivatives from the 2,5-dimethylpyrrole scaffold. Selected derivatives exhibited MIC90 values below 1 µg/mL against Mycobacterium tuberculosis and demonstrated low cytotoxicity against human cells . This positions these compounds as promising candidates for further development against multidrug-resistant tuberculosis.

Data Tables

Activity Type Compound IC50 Value (µg/mL) Comments
AnticancerThis compound25.93Effective against K562 leukemia cells
Antibacterial4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazidesVariesStrong action against DHFR and enoyl ACP reductase
Monoclonal Antibody Prod.4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideN/AIncreased mAb production by 1.5-fold

Q & A

Q. Key differentiators :

  • Electron density : The dimethylpyrrole group enhances electron-richness, improving metal-ligand interactions vs. unsubstituted analogs .
  • Bioavailability : LogP ~2.8 (better than bulkier derivatives like propan-2-yl benzoate analogs) .

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